2-酮-3-脱氧-壬酸

描述

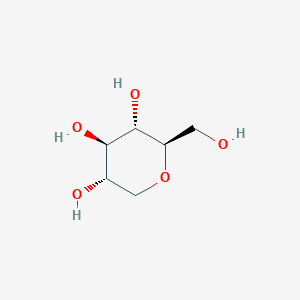

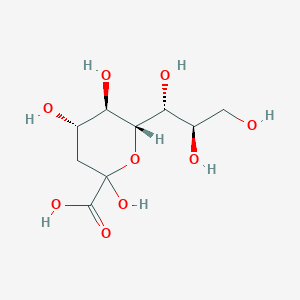

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸是一种脱氨基唾液酸,是一种糖酸,在各种生物过程中起着至关重要的作用。 它首次在虹鳟鱼卵的糖蛋白中被发现,并以其存在于寡唾液酰基链的非还原端而闻名 。 这种化合物在细胞功能中起着重要作用,例如细胞粘附、信号识别和肿瘤进展 。

科学研究应用

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸具有广泛的科学研究应用:

作用机制

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸发挥其作用的机制涉及其与特定分子靶标和途径的相互作用。 已知它与细胞表面受体结合,影响细胞粘附和信号通路。 这种相互作用可以调节免疫反应并影响癌细胞的行为,使其成为治疗干预的目标 。

生化分析

Biochemical Properties

2-Keto-3-Deoxy-Nononic Acid is found in almost all types of glycoconjugates, including glycolipids, glycoproteins, and capsular polysaccharides . It interacts with various enzymes, some of which preferably recognize 2-Keto-3-Deoxy-Nononic Acid, but many others prefer N-acetylneuraminic acid to 2-Keto-3-Deoxy-Nononic Acid .

Cellular Effects

Elevated expression of 2-Keto-3-Deoxy-Nononic Acid was found in fetal human red blood cells compared with adult red blood cells, and ovarian tumor tissues compared with normal controls . It influences cell function by modulating the biological properties of a cell .

Molecular Mechanism

The mechanism of action of 2-Keto-3-Deoxy-Nononic Acid involves its biosynthesis de novo using mannose as a precursor sugar, which is activated to CMP-2-Keto-3-Deoxy-Nononic Acid and transferred to acceptor sugar residues .

Metabolic Pathways

2-Keto-3-Deoxy-Nononic Acid is involved in the amino sugar and nucleotide sugar metabolism pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its presence in various types of glycoconjugates, it’s likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

准备方法

合成路线和反应条件

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸的合成可以通过多步过程实现。 一种值得注意的方法是将对映体纯的顺式-1,2-二氢儿茶酚(通过氯苯的微生物氧化获得)通过十步反应序列转化为目标化合物 。 该过程包括几个关键步骤,例如氧化、还原和保护-脱保护循环,以实现所需的立体化学和官能团。

工业生产方法

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸的工业生产方法文献记载较少,但它们可能涉及类似的合成路线,并针对规模化生产进行了优化。 这些优化可能包括使用更有效的催化剂、改进的反应条件和简化的纯化过程,以提高产量并降低成本。

化学反应分析

反应类型

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸会发生各种化学反应,包括:

氧化: 这种反应可以改变分子中存在的羟基。

还原: 还原反应可以靶向羰基以形成醇。

取代: 在适当的条件下,分子中的官能团可以被其他基团取代。

常见试剂和条件

这些反应中使用的常见试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂以及用于取代反应的各种酸和碱。 条件通常涉及控制温度和 pH 值以确保所需的反应途径和产物形成。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致羧酸的形成,而还原会导致醇衍生物的形成。

相似化合物的比较

3-脱氧-D-甘油-D-半乳糖-2-壬酮酸在唾液酸中是独一无二的,因为它具有脱氨基结构。 类似的化合物包括:

N-乙酰神经氨酸: 最常见的唾液酸,参与许多生物过程。

N-糖基神经氨酸: 另一种唾液酸变体,其羟基取代了乙酰基。

2-酮-3-脱氧-D-甘油-D-半乳糖-壬酮酸: 结构相似的化合物,具有不同的官能团。

属性

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of KDN?

A1: The molecular formula of KDN is C9H16O10, and its molecular weight is 268.22 g/mol.

Q2: What spectroscopic data is available for characterizing KDN?

A2: Researchers commonly utilize techniques like 1H-NMR, 13C-NMR, and circular dichroism (CD) spectral analysis to determine the structure and stereochemistry of KDN and its derivatives. [, , ]

Q3: Are there different methods to synthesize KDN?

A3: Yes, KDN can be synthesized through various methods:

- Base-catalyzed condensation: This approach efficiently yields KDN. []

- Condensation of oxalacetic acid with D-mannose: This method is followed by several steps to obtain the desired KDN derivative. []

- Horner-Wittig reactions: This pathway, utilizing specific starting materials, leads to the synthesis of KDN derivatives. []

- Desymmetrization by ring-closing metathesis: This method enables the introduction of oxygen functionality in a stereocontrolled manner. []

Q4: Can KDN be synthesized from a non-carbohydrate source?

A4: Yes, the first total synthesis of (+)-KDN was achieved using enantiopure cis-1,2-dihydrocatechol, a product obtained by microbial oxidation of chlorobenzene. [, ]

Q5: Where is KDN found in nature?

A5: KDN is found in a variety of organisms, including:

- Fish: Notably, the liver of the loach (Misgurnus fossilis) contains a sialidase enzyme (KDNase) that specifically cleaves KDN. [, ]

- Bacteria: Certain plant pathogenic Streptomyces species incorporate KDN into their cell wall polymers. [, ]

- Mammals: KDN has been detected in various rat organs and tissues, with notable age-related variations observed in the liver. [, ]

- Microalgae: The haptophyte Prymnesium parvum has been found to possess a KDN biosynthesis pathway. []

Q6: What are the biological roles of KDN?

A6: While research on KDN function is ongoing, some insights include:

- Cell wall component: In plant pathogenic Streptomyces, KDN-containing polymers may contribute to the attachment of these bacteria to host plant cells. []

- Potential role in mammals: Studies suggest that KDN biosynthesis might help regulate physiological mannose levels in mammals. Additionally, under specific conditions, KDN-containing glycans could elicit immune responses. []

Q7: What are some important derivatives and analogs of KDN?

A7: Several derivatives and analogs of KDN have been synthesized, including:

- Aryl-α-glycosides: These derivatives have been synthesized and characterized using NMR and CD spectral analysis. []

- Nucleoside analogues: Mono- and disaccharide nucleoside analogues have been synthesized using various reaction conditions, their stereochemistry investigated using NMR. [, ]

- α-N-Glycosides with nucleobases: These derivatives, synthesized using uracil, thymine, and other nucleobases, have been studied for their photocycloaddition properties. [, ]

- Phosphonic acid analogues: These synthetic analogs have shown moderate activity as potential sialidase inhibitors. []

- 4-acylamino-2,6-anhydro-2,3,4-trideoxy-D-glycero-D-galacto-non-2-enoic acids: These compounds, synthesized from KDN, have been structurally characterized using techniques like NMR and X-ray crystallography. [, ]

- Ganglioside GM4 and GM3 analogs: These synthetic analogs, containing KDN in place of N-acetylneuraminic acid, have been successfully produced. []

- Tetrazolyl derivatives: These have been explored as useful glycosyl donors for synthesizing O- and C-glycosides. []

Q8: How does the structure of KDN impact its activity?

A8: While specific structure-activity relationships require further investigation, some modifications have demonstrated effects:

- Gangliosides: Studies on chemically synthesized GM3 and GM4, containing KDN, showed that the length of the fatty acyl chain inversely correlates with immunosuppressive activity. Modifications like hydroxylation of the fatty acyl group can decrease immunosuppressive activity. []

- Sialidase inhibition: Replacing the carboxyl group of KDN with a phosphonic acid group resulted in moderate sialidase inhibitory activity. []

Q9: How is KDN typically analyzed and quantified?

A9: Several analytical methods are employed for KDN:

- High-performance liquid chromatography (HPLC): This technique, particularly with a strongly basic anion-exchange resin, is used to analyze and isolate KDN. []

- HPLC with pulsed amperometric detection (PAD): This method allows simultaneous analysis of KDN alongside other sialic acids like Neu5Ac and Neu5Gc. []

- Gas chromatography/mass spectrometry (GC/MS): This technique is valuable for characterizing KDN and other sialic acid-like monosaccharides. The method involves converting KDN to its acetylated lactone form prior to analysis. []

Q10: Does KDN have any specific applications?

A10: Research on KDN applications is ongoing, but some potential areas include:

- Glycoscience research: KDN and its derivatives are valuable tools for studying sialic acid biology and enzymology. [, ]

- Molecular probes: Synthetic KDN derivatives can be used to investigate the substrate specificity of enzymes like human α1,3-fucosyltransferases. []

- Potential therapeutic targets: While still under investigation, KDN-related pathways could be explored for potential therapeutic interventions, particularly in cases where KDN levels are elevated. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)

![3-Methyl-2h-Furo[2,3-C]pyran-2-One](/img/structure/B13470.png)